Verified HPLC Purity and Complete Characterization for Tizanidine EP Impurity G
A qualified Tizanidine EP Impurity G standard (CAS 51322-80-6) is differentiated from an unqualified chemical by its verified HPLC purity. Certified vendors supply this compound with a purity of 99% by HPLC, supported by a full Certificate of Analysis including orthogonal methods such as NMR, MS, IR, and UV spectroscopy . In contrast, a standard-grade generic analog is typically offered at a lower purity of 95%+ without guaranteed orthogonal method verification . The certified product also complies with EP monograph specifications for impurity G, a claim a generic chemical cannot make [1].
| Evidence Dimension | Purity (HPLC) and Characterization Package |
|---|---|
| Target Compound Data | 99% (HPLC) with CoA including NMR, MS, IR, UV |
| Comparator Or Baseline | Standard-grade generic analog: 95%+ (HPLC) |
| Quantified Difference | Minimum 4 percentage point higher purity; comprehensive vs. basic characterization package |
| Conditions | HPLC analysis per manufacturer CoA specifications |
Why This Matters
This verified purity and comprehensive characterization are mandatory for using this compound as a reference standard in analytical method validation (AMV) and quality control (QC) for Abbreviated New Drug Applications (ANDAs), ensuring reliable quantification of impurity G in Tizanidine drug substance and product.
- [1] SynZeal. Tizanidine EP Impurity G. CAS 51322-80-6. View Source
